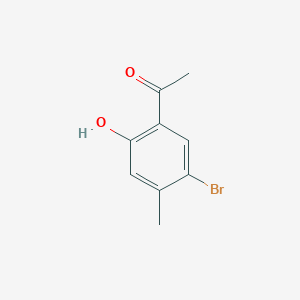

5'-Bromo-2'-hydroxy-4'-methylacetophenone

Description

General Overview of Halogenated Hydroxyacetophenones in Organic Synthesis

Halogenated hydroxyacetophenones are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of more complex molecules. The term "halogenated" signifies the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), while "hydroxyacetophenone" indicates an acetophenone (B1666503) structure bearing a hydroxyl (-OH) group. The strategic placement of these functional groups on the aromatic ring allows for a diverse range of chemical transformations.

The hydroxyl and acetyl groups are key reactive sites. The hydroxyl group can undergo etherification and esterification reactions, while the acetyl group's α-protons are acidic and can participate in various condensation reactions. The halogen atom introduces another layer of reactivity, serving as a handle for cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for creating new carbon-carbon bonds.

One of the most significant applications of hydroxyacetophenones is in the Claisen-Schmidt condensation reaction to synthesize chalcones (1,3-diaryl-2-propen-1-ones). researchgate.net These chalcones are, in turn, precursors to a large family of flavonoids, which are known for their broad spectrum of biological activities. researchgate.netsigmaaldrich.com The presence of a halogen on the hydroxyacetophenone starting material can influence the electronic properties and reactivity of the resulting chalcone (B49325), and subsequently, the biological profile of the final flavonoid product. nih.gov

Furthermore, halogenated hydroxyacetophenones are instrumental in the synthesis of various heterocyclic compounds. For instance, they can be used to prepare chromones, flavones, and aurones, which are core structures in many biologically active molecules. researchgate.netnih.gov The versatility of these starting materials makes them indispensable tools for synthetic chemists aiming to construct complex molecular architectures.

Research Significance and Potential Academic Applications of 5'-Bromo-2'-hydroxy-4'-methylacetophenone

While extensive research specifically detailing the applications of this compound is not widely published, its structural similarity to other well-studied halogenated hydroxyacetophenones allows for the inference of its potential research significance. Its primary role in academic research is likely as a versatile intermediate in organic synthesis.

Based on the reactivity of analogous compounds, this compound is an excellent candidate for the synthesis of novel chalcones. The condensation of its acetyl group with various aromatic aldehydes would yield a series of 5'-bromo-2'-hydroxy-4'-methyl-substituted chalcones. These chalcones could then be investigated for a range of biological activities. Research on similar bromo-substituted chalcones and other derivatives has indicated potential for anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The presence of the bromo substituent offers a strategic position for further molecular elaboration through cross-coupling reactions. This allows for the introduction of diverse functional groups at the 5'-position, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. Such studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound.

Moreover, like its analogues, this compound can be expected to serve as a precursor for the synthesis of various heterocyclic systems. For example, a closely related compound, 5'-Bromo-2'-hydroxyacetophenone, is used in the preparation of 6-bromochromen-4-one. ethernet.edu.et It is plausible that this compound could be utilized in similar synthetic routes to produce novel substituted chromones and other heterocyclic frameworks. These resulting heterocyclic compounds are often of interest for their potential pharmacological properties.

Table 2: Potential Research Applications of this compound based on Analogous Compounds

| Application Area | Description |

|---|---|

| Chalcone Synthesis | Can be used as a key starting material in Claisen-Schmidt condensation reactions to produce novel brominated chalcones. |

| Heterocyclic Synthesis | Potential precursor for the synthesis of substituted chromones, flavones, and other heterocyclic systems. |

| Medicinal Chemistry | Serves as a building block for creating new molecules that can be screened for various biological activities, such as antimicrobial and anticancer effects. |

| Structure-Activity Relationship (SAR) Studies | The bromo group provides a site for chemical modification to explore how structural changes affect biological activity. |

Inferred from the known applications of structurally similar compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVIRUUBEJLZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 5 Bromo 2 Hydroxy 4 Methylacetophenone

Synthetic Approaches to 5'-Bromo-2'-hydroxy-4'-methylacetophenone

The synthesis of this compound can be approached through various strategies, primarily involving the regioselective bromination of a precursor acetophenone (B1666503) or the derivatization of other suitable starting materials.

Regioselective Bromination Strategies of Acetophenone Derivatives

The introduction of a bromine atom onto an aromatic ring is a common transformation in organic synthesis. In the case of hydroxyacetophenones, the directing effects of the hydroxyl and acetyl groups, as well as the reaction conditions, play a crucial role in determining the position of bromination. For the synthesis of this compound, the starting material would be 2'-hydroxy-4'-methylacetophenone (B1214744). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. Given the substitution pattern of the precursor, the incoming electrophile (bromine) would be directed to the positions ortho and para to the hydroxyl group.

While a specific protocol for the direct bromination of 2'-hydroxy-4'-methylacetophenone to yield the 5'-bromo derivative was not found in the provided search results, general principles of electrophilic aromatic substitution suggest that controlling the reaction conditions, such as the choice of brominating agent and solvent, would be key to achieving the desired regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst like neutral alumina (B75360) has been shown to be effective for the nuclear bromination of other hydroxyacetophenone derivatives. nih.gov It is plausible that similar conditions could be optimized for the synthesis of this compound.

Derivatization from Precursor Compounds

An alternative synthetic route involves the Fries rearrangement of a suitably substituted phenyl acetate. researchgate.netthermofisher.cnresearchgate.netorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride. researchgate.netthermofisher.cnorganic-chemistry.org For the synthesis of this compound, one could envision starting with 4-bromo-2-methylphenyl acetate. The Fries rearrangement of this precursor would be expected to yield a mixture of isomeric hydroxyacetophenones, from which the desired this compound could be isolated. The ratio of ortho and para products in a Fries rearrangement is known to be influenced by reaction temperature and solvent polarity. researchgate.net

Another potential derivatization approach could start from a compound that already contains the bromo and methyl substituents in the desired positions, followed by the introduction of the acetyl group. For example, a Friedel-Crafts acylation of 4-bromo-2-methylphenol (B185452) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid could potentially yield this compound.

A patent for the preparation of the related compound 5-bromo-2-hydroxyl-3-nitro-acetophenone describes a three-step process starting from p-bromophenol. chemicalbook.com This process involves acetylation, followed by a Fries rearrangement to form 5-bromo-2-hydroxyacetophenone, and subsequent nitration. chemicalbook.com A similar strategy, starting with a different bromophenol derivative, could be adapted to synthesize this compound.

Functional Group Transformations of this compound

The presence of a bromine atom, a hydroxyl group, and a carbonyl moiety makes this compound a versatile intermediate for further chemical modifications.

Dehalogenation Reactions

The bromine atom on the aromatic ring can be selectively removed through dehalogenation reactions, providing a route to the corresponding unbrominated acetophenone.

A key transformation of this compound is its conversion to 2'-hydroxy-4'-methylacetophenone via palladium-catalyzed hydrogenolysis. chemicalbook.com This reaction typically involves treating the bromo-substituted compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). nih.govchemicalbook.com The reaction is usually carried out in a suitable solvent, such as methanol (B129727), and may be facilitated by the addition of a base like sodium hydroxide (B78521). chemicalbook.com

A typical procedure involves stirring a mixture of this compound, Pd/C, and sodium hydroxide in methanol under a hydrogen atmosphere. chemicalbook.com The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the catalyst is filtered off, and the product, 2'-hydroxy-4'-methylacetophenone, is isolated and purified. chemicalbook.com The efficiency and selectivity of the hydrogenolysis can be influenced by the quality of the palladium catalyst, including particle size and distribution on the carbon support. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | Pd/C, H₂, NaOH, Methanol, 50 °C, 3 h | 2'-Hydroxy-4'-methylacetophenone | 96% | chemicalbook.com |

Reactivity of the Acetophenone Carbonyl Moiety

The carbonyl group of the acetophenone is a site for a variety of nucleophilic addition and condensation reactions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

General reactions of the acetophenone carbonyl moiety include aldol (B89426) condensation, where the ketone reacts with an aldehyde or another ketone in the presence of a base to form a β-hydroxy ketone. ncert.nic.in This product can then be dehydrated to an α,β-unsaturated ketone. Another characteristic reaction of methyl ketones like acetophenone is the haloform reaction, where treatment with a halogen and a base leads to the formation of a carboxylate and a haloform. ncert.nic.in

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive site, influencing the molecule's acidity, its role as a nucleophile, and its directing effect in electrophilic substitutions. libretexts.org

Detailed Research Findings: The hydroxyl group imparts weak acidity to the molecule, allowing it to be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in reactions such as:

Williamson Ether Synthesis: Reaction of the phenoxide with an alkyl halide (R-X) to form an ether (Ar-O-R).

Ester Formation (O-Acylation): Reaction with an acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) to form a phenolic ester (Ar-O-COR). slideshare.net

Furthermore, the hydroxyl group's ability to donate a hydrogen atom makes phenolic compounds effective radical scavengers and antioxidants. nih.gov The reactivity of phenolic hydroxyls can be influenced by steric hindrance from adjacent groups. nih.gov

Electrophilic Aromatic Substitution Patterns

The regioselectivity of further electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is governed by the directing effects of the existing substituents: the hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) groups.

Detailed Research Findings: The directing effects of the substituents are as follows:

-OH (Hydroxyl): Strongly activating and ortho-, para-directing. uomustansiriyah.edu.iq

-CH₃ (Methyl): Weakly activating and ortho-, para-directing.

-Br (Bromo): Weakly deactivating and ortho-, para-directing. uomustansiriyah.edu.iq

The powerful activating and directing effect of the hydroxyl group dominates. The positions ortho and para to the -OH group are C3' and C5'. Since the C5' position is already occupied by the bromine atom, electrophilic attack is strongly directed to the C3' position. This prediction is supported by experimental evidence where the related compound, 5'-Bromo-2'-hydroxyacetophenone, undergoes iodination with pyridine (B92270) iodine monochloride to yield 5'-bromo-2'-hydroxy-3'-iodoacetophenone, demonstrating substitution at the C3' position.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Predicted Substitution Site |

|---|---|---|---|---|

| -OH | C2' | Activating | Ortho, Para | C3', C5' |

| -CH₃ | C4' | Activating | Ortho, Para | C3', C5' |

| -Br | C5' | Deactivating | Ortho, Para | C3' |

| Overall | - | Activated | C3' | The C3' position is the most nucleophilic due to the combined activating and directing effects of the -OH and -CH₃ groups. |

Condensation Reactions for Heterocyclic Compound Synthesis

The acetyl group's α-hydrogens are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in condensation reactions. This reactivity is widely exploited for the synthesis of various heterocyclic systems.

A key reaction of this compound is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). wikipedia.orgnih.gov Chalcones are important precursors for the synthesis of flavonoids and other heterocyclic compounds.

Detailed Research Findings: The reaction is typically catalyzed by a base, such as aqueous or alcoholic sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.gov The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone (B49325). researchgate.netzenodo.org The reaction can be performed with a wide variety of substituted aromatic aldehydes to generate a library of chalcone derivatives.

Table 2: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Resulting Chalcone Product |

|---|---|---|

| This compound | Benzaldehyde | 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-phenyl-2-propen-1-one |

| This compound | 4-Methoxybenzaldehyde (p-Anisaldehyde) | 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one |

| This compound | 4-Chlorobenzaldehyde | 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-(4-chlorophenyl)-2-propen-1-one |

| This compound | 4-Nitrobenzaldehyde | 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-(4-nitrophenyl)-2-propen-1-one |

Synthesis of Pyrimidine (B1678525) and Flavonol Derivatives

The transformation of this compound into pyrimidine and flavonol derivatives is a two-step process. The initial step involves the synthesis of a chalcone, which is an α,β-unsaturated ketone. This intermediate is then used in subsequent reactions to form the final products.

Step 1: Synthesis of Chalcone Intermediate

The synthesis of the requisite chalcone intermediate is achieved via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of this compound with various substituted aromatic aldehydes. The reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like potassium hydroxide (KOH). The base deprotonates the α-carbon of the acetophenone, which then attacks the carbonyl carbon of the aldehyde, leading to an aldol addition product that subsequently dehydrates to form the stable, conjugated chalcone system.

General Procedure for Chalcone Synthesis: To a solution of this compound and a selected aromatic aldehyde in ethanol, an aqueous solution of potassium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting product is then isolated by pouring the reaction mixture into ice-cold water and acidifying with a dilute acid, such as HCl, to precipitate the chalcone. The solid is filtered, washed, and can be recrystallized to obtain the pure chalcone derivative. semanticscholar.org

Step 2a: Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized from the chalcone intermediate by reacting it with compounds containing an amidine functional group, such as guanidine (B92328) hydrochloride or urea (B33335). nih.gov In a typical reaction, the chalcone is refluxed with guanidine hydrochloride or urea in an alcoholic solvent with a base. semanticscholar.org This reaction proceeds through a Michael addition of the amidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

General Procedure for Pyrimidine Synthesis from Chalcone: A mixture of the chalcone derived from this compound, a reagent such as guanidine hydrochloride or urea, and a base like potassium hydroxide is dissolved in ethanol. semanticscholar.org The reaction mixture is heated under reflux for several hours. semanticscholar.org Upon completion, the mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 2-aminopyrimidine (B69317) derivative.

Table 1: Examples of Synthesized Pyrimidine Derivatives

| Starting Chalcone (Reactant 1) | Reagent (Reactant 2) | Base/Solvent | Product |

|---|---|---|---|

| 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-(phenyl)prop-2-en-1-one | Guanidine Hydrochloride | KOH / Ethanol | 2-Amino-4-(5-bromo-2-hydroxy-4-methylphenyl)-6-phenylpyrimidine nih.gov |

| 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Guanidine Hydrochloride | KOH / Ethanol | 2-Amino-4-(5-bromo-2-hydroxy-4-methylphenyl)-6-(4-chlorophenyl)pyrimidine nih.gov |

Step 2b: Synthesis of Flavonol Derivatives

Flavonols are a class of flavonoids that can be synthesized from the corresponding chalcones using the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) in the presence of an alkaline solution of hydrogen peroxide. The reaction proceeds to form an intermediate epoxide, which then undergoes rearrangement and cyclization to yield the 3-hydroxyflavone (B191502) (flavonol) structure. researchgate.net

General Procedure for Flavonol Synthesis (Algar-Flynn-Oyamada Reaction): The 2'-hydroxychalcone derived from this compound is dissolved in a suitable solvent like methanol or ethanol. An aqueous solution of a base (e.g., sodium hydroxide) is added, followed by the dropwise addition of hydrogen peroxide while maintaining a cool temperature in an ice bath. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is acidified with a dilute acid (e.g., HCl), leading to the precipitation of the flavonol. The product is then filtered, washed, and purified.

Table 2: Examples of Synthesized Flavonol Derivatives

| Starting Chalcone | Reagents | Product |

|---|---|---|

| 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-(phenyl)prop-2-en-1-one | H₂O₂ / NaOH | 6-Bromo-3-hydroxy-2-phenyl-7-methyl-4H-chromen-4-one |

| 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | H₂O₂ / NaOH | 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-7-methyl-4H-chromen-4-one |

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 2 Hydroxy 4 Methylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5'-Bromo-2'-hydroxy-4'-methylacetophenone, various NMR methods provide comprehensive information about its proton and carbon framework, as well as its dynamic behavior in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of protons within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

The structure is characterized by a highly deshielded singlet for the hydroxyl proton (OH), typically appearing far downfield (δ > 12 ppm). This significant downfield shift is a hallmark of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. The aromatic region displays two singlets, corresponding to the protons at the C-3' and C-6' positions of the phenyl ring. The methyl group of the acetophenone (B1666503) moiety and the methyl group attached to the aromatic ring each produce a sharp singlet in the upfield region of the spectrum. The integration of these signals confirms the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COCH₃ | ~2.6 | Singlet |

| Ar-CH₃ | ~2.4 | Singlet |

| H-3' | ~7.0-7.2 | Singlet |

| H-6' | ~7.6-7.8 | Singlet |

Note: Predicted values are based on analogous structures and substituent effects. The solvent is typically CDCl₃ or DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orgnih.govnih.govchemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the acetyl group is highly deshielded and appears at the lowest field, typically around 203 ppm. The aromatic carbons show a range of chemical shifts determined by the attached substituents (-OH, -Br, -CH₃, -COCH₃). The carbon bearing the hydroxyl group (C-2') is shifted downfield (around 160 ppm), while the carbon attached to the bromine (C-5') is shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, appearing around 110-115 ppm. The carbons of the two methyl groups appear at high field.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COCH₃ | ~203 |

| C-2' (-OH) | ~160 |

| C-4' (-CH₃) | ~145 |

| C-6' | ~135 |

| C-1' | ~118 |

| C-3' | ~120 |

| C-5' (-Br) | ~112 |

| Ar-CH₃ | ~21 |

Note: Predicted values are based on analogous structures and substituent effects.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing unambiguous correlations between nuclei, which is essential for confirming the substitution pattern of the aromatic ring. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic protons H-3' and H-6', as they are separated by four bonds and would appear as singlets, confirming their para-relationship to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). researchgate.net It would allow for the definitive assignment of the signals for the C-3'/H-3' and C-6'/H-6' pairs, as well as the two methyl groups with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. youtube.comresearchgate.net HMBC is crucial for piecing together the molecular structure. Key expected correlations would include:

The acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and the C-1' aromatic carbon.

The aromatic methyl protons (Ar-CH₃) to C-3', C-4', and C-5'.

The aromatic proton H-6' to the carbonyl carbon, C-1', and C-5'.

The aromatic proton H-3' to C-1', C-2', C-4', and C-5'.

These correlations would unequivocally confirm the substitution pattern of the this compound ring.

Application in Conformational Analysis and Molecular Dynamics

The most significant conformational feature of this compound is the strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group. nih.govmdpi.com This interaction creates a stable, planar, six-membered quasi-aromatic ring.

NMR spectroscopy provides key evidence for this conformation. The pronounced downfield chemical shift (δ > 12 ppm) of the hydroxyl proton is a direct consequence of its involvement in this strong hydrogen bond, which deshields the proton. researchgate.net This hydrogen bond significantly restricts the free rotation of the acetyl group around its bond to the aromatic ring. Variable-temperature NMR studies could be employed to investigate the dynamics of this hydrogen bond and any potential conformational exchange processes, although the high stability of the hydrogen-bonded conformer suggests it would be the overwhelmingly dominant species in solution.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₉BrO₂), the expected monoisotopic mass is approximately 227.9837 Da.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the bromine isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), HRMS will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 1:1. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion, [M-15]⁺. This is often a prominent peak.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical, leading to a fragment at [M-43]⁺.

Other fragmentations: Loss of the bromine radical (•Br) or hydrogen bromide (HBr) can also occur.

Table 3: Predicted HRMS Fragments for this compound.

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula |

|---|---|---|

| 227.9837 | [M]⁺ | [C₉H₉⁷⁹BrO₂]⁺ |

| 212.9601 | [M - CH₃]⁺ | [C₈H₆⁷⁹BrO₂]⁺ |

| 184.9656 | [M - COCH₃]⁺ | [C₇H₆⁷⁹BrO]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical studies and experimental data for analogous compounds, such as other substituted acetophenones, provide a basis for these assignments. dergipark.org.trijrte.orgnih.gov For instance, the spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The C=O stretching vibration of the ketone group would typically appear as a strong, sharp band in the range of 1680-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would produce a series of bands in the 1600-1400 cm⁻¹ region. The presence of the bromine atom would be indicated by a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum, generally between 700 and 500 cm⁻¹. Distinguishing between ortho, meta, and para substitution patterns on the benzene (B151609) ring can often be achieved by analyzing the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. researchgate.netyoutube.com

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3400 - 3200 (broad) |

| Ketone C=O | C=O Stretch | 1680 - 1650 (strong, sharp) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1400 |

| C-Br | C-Br Stretch | 700 - 500 |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy that enables the analysis of solid or liquid samples with minimal preparation. ATR-IR is particularly useful for obtaining the infrared spectrum of powdered or solid materials directly. While specific ATR-IR data for this compound is not widely published, the principles of the technique are well-established. The resulting spectrum would be comparable to a transmission FTIR spectrum, with the relative intensities of the absorption bands potentially differing due to the nature of the measurement.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While the crystal structure of this compound is not publicly available, the structure of the closely related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone , has been determined. nih.gov The data from this analogous structure provides valuable insight into the likely solid-state conformation of the target compound. The key difference is a methoxy (B1213986) group (-OCH₃) in place of the methyl group (-CH₃).

In the reported structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov An important feature is an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the acetyl group, which forms a stable six-membered ring. nih.gov The crystal packing is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 2: Crystallographic Data for the Analogous Compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

| Parameter | Value | Reference |

| Chemical Formula | C₉H₉BrO₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.423(2) | nih.gov |

| b (Å) | 14.895(3) | nih.gov |

| c (Å) | 8.653(2) | nih.gov |

| β (°) | 108.99(3) | nih.gov |

| Volume (ų) | 904.5(4) | nih.gov |

| Z | 4 | nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For substituted acetophenones, reversed-phase HPLC (RP-HPLC) is a common analytical approach. researchgate.netnih.govobrnutafaza.hr In RP-HPLC, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The retention time of this compound in an RP-HPLC system would depend on several factors, including the exact composition of the mobile phase (the ratio of organic solvent to water), the pH of the mobile phase, the column temperature, and the flow rate. researchgate.netmdpi.com Generally, increasing the proportion of the organic solvent in the mobile phase will decrease the retention time. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram, with the area of this peak being proportional to the concentration of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds. Commercial suppliers of a compound with the alternative but likely identical name 4'-Bromo-2'-hydroxy-5'-methylacetophenone report a purity of ≥96.0% as determined by GC. thermofisher.com

In a GC-MS analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments.

The fragmentation pattern of acetophenones in mass spectrometry is well-understood and typically involves several key fragmentation pathways. miamioh.edulibretexts.orglibretexts.org For this compound, one would expect to observe a molecular ion peak corresponding to the mass of the entire molecule. A prominent fragmentation would be the alpha-cleavage of the methyl group from the acetyl moiety, resulting in a significant fragment ion. Another characteristic fragmentation would be the loss of the entire acetyl group. The presence of bromine would be evident from the characteristic isotopic pattern of the bromine-containing fragments (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Hydroxy 4 Methylacetophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict stable conformations and provide insights into various chemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is particularly effective for calculating the optimized geometry and electronic properties of substituted acetophenones. researchgate.net In DFT, the energy of the molecule is determined as a functional of the electron density, which simplifies the complex many-electron problem. aps.org Studies on structurally similar compounds, such as 5-bromo-2-hydroxyacetophenone thiosemicarbazone and 4-hydroxy-3-methylacetophenone, have successfully employed DFT to determine their molecular structures and properties. researchgate.netnih.gov For 5'-Bromo-2'-hydroxy-4'-methylacetophenone, DFT calculations would involve optimizing the molecular geometry to find the lowest energy conformation. This process reveals crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's shape and stability. For instance, in a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations showed that the optimized structure is geometrically stable and resides at the lowest point on the potential energy surface. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the optimization methodology. A basis set is a set of mathematical functions used to construct the molecular orbitals. The selection involves a trade-off between computational cost and accuracy.

For molecules containing elements like bromine, larger and more flexible basis sets are generally required. Common choices include Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which incorporate polarization (d,p) and diffuse (++) functions. researchgate.netnih.govresearchgate.net These functions are crucial for accurately describing the electron distribution, especially for atoms with lone pairs and for modeling hydrogen bonds.

The optimization methodology typically involves using a specific functional, like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.netresearchgate.netresearchgate.net This functional has proven reliable for a wide range of organic molecules. The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic positions to minimize the total energy, thereby finding the most stable molecular conformation. nih.gov

Table 1: Representative Basis Sets and Functionals Used in DFT Studies of Similar Compounds

| Compound Studied | Functional | Basis Set | Reference |

|---|---|---|---|

| 5-Bromo-2-hydroxyacetophenone thiosemicarbazone | B3LYP | 6-311G(d,p) | researchgate.net |

| 4-Hydroxy-3-methylacetophenone | B3LYP | 6-311+G** | nih.gov |

| 5-Bromo-2-Hydroxybenzaldehyde | B3LYP | 6-311++G(d,p) | nih.gov |

Vibrational Spectral Prediction and Assignment

Theoretical vibrational analysis is a key application of computational chemistry, used to predict and interpret infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions.

For this compound, which has 21 atoms, there would be 3N-6 = 57 fundamental vibrational modes. nih.gov DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. nih.gov The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov A study on 4-hydroxy-3-methylacetophenone demonstrated that scaled DFT-calculated frequencies showed good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

To provide a detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. nih.gov PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsional rotations) to each normal mode of vibration. This allows for an unambiguous assignment of each calculated frequency to a specific type of molecular motion. For example, a PED of 100% for a specific coordinate in a vibrational mode indicates that the mode is a pure vibration of that coordinate. nih.gov In the analysis of the related 5-Bromo-2-Hydroxybenzaldehyde, PED was used to assign vibrational modes, such as identifying the O-H stretching vibration with a PED of 100%. nih.gov

Table 2: Example of Vibrational Frequency Assignment using PED for a Similar Compound (5-Bromo-2-Hydroxybenzaldehyde)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment | Reference |

|---|---|---|---|---|

| O-H Stretch | 3684 | ~3700-3600 | 100% | nih.gov |

| C-H Stretch | 3189 | - | 99% | nih.gov |

| C=O Stretch | 1735 | - | 84% | nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, which is the orbital through which a molecule can donate electrons, is associated with its nucleophilicity and basicity. youtube.com Conversely, the LUMO, the orbital through which a molecule can accept electrons, relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. wuxiapptec.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, calculating the HOMO and LUMO energies would provide insight into its electronic properties and reactivity. The distribution of the HOMO and LUMO electron densities across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For example, in a study of a complex bromo-hydroxy substituted xanthene derivative, the HOMO-LUMO gap was calculated to be 3.9562 eV, suggesting significant chemical reactivity. nih.gov The electron-donating and accepting capabilities of a molecule are defined by its HOMO and LUMO energy properties. researchgate.net

Table 3: Representative FMO Energy Data from a Related Compound Data for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

| Parameter | Energy (eV) | Reference |

|---|---|---|

| E(HOMO) | -5.8915 | nih.gov |

| E(LUMO) | -1.9353 | nih.gov |

| Energy Gap (ΔE) | 3.9562 | nih.gov |

Conformational Analysis and Rotational Barrier Energy Calculations

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, the primary focus of conformational analysis is the orientation of the hydroxyl (-OH) and acetyl (-COCH₃) groups relative to the benzene (B151609) ring. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is a key feature that significantly stabilizes the planar conformation of the molecule.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to determine the most stable conformers and the energy barriers for rotation around single bonds. nih.gov The potential energy surface of the molecule is scanned by systematically changing the dihedral angles of the substituent groups. For instance, the rotation of the methyl group within the acetyl moiety and the rotation of the entire acetyl group are critical considerations.

The calculation of rotational barriers involves identifying the transition states between different conformations. nih.gov These transition states represent the highest energy points along the rotational pathway. The energy difference between the ground state (the most stable conformer) and the transition state is the rotational barrier energy. biomedres.usanu.edu.au For molecules with similar structures, these barriers can be influenced by steric hindrance and electronic effects of the substituents. youtube.com In the case of this compound, the bulky bromine atom and the methyl group on the aromatic ring will influence the rotational barriers of the acetyl group.

Table 1: Key Aspects of Conformational and Rotational Barrier Analysis

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Most Stable Conformer | The lowest energy three-dimensional arrangement of the atoms. | A planar structure stabilized by a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the acetyl carbonyl oxygen. |

| Rotational Barrier (C-C acetyl) | The energy required to rotate the acetyl group around its bond to the aromatic ring. | A significant energy barrier is expected due to the need to break the intramolecular hydrogen bond. |

| Rotational Barrier (C-C methyl) | The energy required for the methyl group of the acetyl moiety to rotate. | A relatively low energy barrier, typical for methyl group rotation. |

| Substituent Effects | The influence of the bromine and methyl groups on the ring's geometry and energy. | These substituents will cause minor distortions in the benzene ring geometry and influence the electronic distribution, which can subtly affect the rotational barriers. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structures. The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. liverpool.ac.uk

The chemical environment of each nucleus determines its chemical shift. ucl.ac.uklibretexts.org For this compound, the key influences on the ¹H and ¹³C chemical shifts are:

The Hydroxyl Group (-OH): The proton of the hydroxyl group is expected to be significantly deshielded due to the intramolecular hydrogen bond, resulting in a downfield chemical shift, typically in the range of 12-14 ppm. libretexts.org The carbon to which it is attached (C2') will also be shifted downfield. libretexts.org

The Acetyl Group (-COCH₃): The carbonyl carbon is highly deshielded and will appear far downfield in the ¹³C NMR spectrum. The protons of the methyl group are in a relatively standard aliphatic environment, but their chemical shift will be influenced by the adjacent carbonyl group.

The Bromine Atom (-Br): As an electronegative atom, bromine will deshield the carbon atom to which it is attached (C5'). Its effect on the aromatic protons is additive and can be estimated using empirical parameters. ucl.ac.uk

The Methyl Group (-CH₃): This electron-donating group will slightly shield the positions ortho and para to it on the aromatic ring.

Theoretical predictions of NMR spectra are often performed for the molecule in a vacuum or with a solvent model to better replicate experimental conditions. liverpool.ac.uk A comparison of predicted and experimental chemical shifts can confirm the assigned structure. While a specific computational study predicting the NMR spectrum of this compound is not available, data from closely related compounds and general principles of NMR spectroscopy allow for a reliable estimation of the expected chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| OH | 12.0 - 14.0 | Intramolecular H-bonding, deshielding |

| H3' | 7.5 - 7.8 | Ortho to acetyl, meta to bromo |

| H6' | 7.0 - 7.3 | Ortho to methyl, meta to hydroxyl |

| -COCH₃ | 2.5 - 2.7 | Adjacent to carbonyl |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry provides a framework for the theoretical evaluation of the NLO properties of molecules, allowing for the screening of promising candidates before their synthesis. The key parameters for assessing NLO activity are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). chem-soc.si

The NLO response of a molecule is related to its electronic structure, particularly the ease with which its electron cloud can be distorted by an external electric field. Molecules with large dipole moments, extended π-conjugated systems, and strong intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) often exhibit significant NLO properties. chem-soc.sinih.gov

For this compound, the hydroxyl and methyl groups act as electron donors, while the acetyl group functions as an electron acceptor. The bromine atom has a dual role, acting as an electron-withdrawing group through induction but also capable of some electron donation through resonance. This D-A substitution pattern on the aromatic ring suggests that the molecule could possess NLO properties.

The theoretical evaluation of NLO properties is typically performed using DFT or other high-level ab initio methods. nih.govnih.gov Key computational steps include:

Geometry Optimization: Obtaining the stable molecular structure at a given level of theory.

Calculation of Electronic Properties: Determining the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ).

Frontier Molecular Orbital (FMO) Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. nih.gov

While no specific theoretical NLO studies on this compound have been published, research on other substituted aromatic compounds provides a basis for what to expect. nih.govelsevierpure.comacs.org It is anticipated that the intramolecular charge transfer in this molecule would lead to a non-zero first hyperpolarizability (β). The magnitude of this property would be sensitive to the electronic interplay between the donor and acceptor groups.

Table 3: Theoretical Parameters for NLO Property Evaluation

| Parameter | Definition | Relevance to NLO Properties |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A large dipole moment can contribute to a larger NLO response. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an electric field. | A fundamental property related to the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | A key indicator of a molecule's potential for applications like second-harmonic generation. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often indicates easier electronic transitions and potentially a larger NLO response. |

Exploration of 5 Bromo 2 Hydroxy 4 Methylacetophenone in Specialized Research Domains

Role in Advanced Organic Synthesis and Building Block Chemistry

As a functionalized aromatic ketone, 5'-Bromo-2'-hydroxy-4'-methylacetophenone serves as a valuable starting material and building block in the synthesis of more complex chemical structures. tcichemicals.comamericanchemicalsuppliers.com Its utility stems from the reactivity of its constituent parts, which allows for a variety of chemical transformations.

The compound is a key precursor for the synthesis of a diverse range of heterocyclic and poly-functional molecules. Chemists utilize it in condensation and cyclization reactions to construct more elaborate molecular frameworks.

Chalcones and Aurones: One of the most common applications is in the Claisen-Schmidt condensation reaction with various aldehydes to form chalcones. nih.gov These chalcones, in turn, can be subjected to oxidative cyclization to produce aurones, a class of flavonoids. researchgate.net Research has demonstrated the synthesis of bromo-substituted aurones from chalcones derived from 2-hydroxy-5-bromo acetophenone (B1666503). researchgate.net

Hydrazone Derivatives and Metal Complexes: The acetyl group's carbonyl function readily reacts with hydrazides to form hydrazones. For instance, 5'-Bromo-2'-hydroxyacetophenone has been used to synthesize N'-[1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide. sigmaaldrich.com These hydrazone ligands can chelate with metal ions, leading to the formation of complex organometallic structures, such as vanadocene complexes and nickel(II) solvates. sigmaaldrich.comsaudijournals.com

Other Heterocycles: The chloro-analogue of this compound, 5'-Chloro-2'-hydroxy-4'-methylacetophenone, is used to prepare chalcones that are intermediates for synthesizing novel pyrazoline derivatives. sigmaaldrich.com It is also a precursor for 6-chloro-3-hydroxy-7-methyl-2-(2-thienyl)-4H-chromen-4-one, indicating that the bromo-substituted acetophenone can similarly be a building block for chromenone structures. sigmaaldrich.comsigmaaldrich.com

| Starting Material | Reaction Type | Product Class | Reference |

| 5'-Bromo-2'-hydroxyacetophenone | Condensation | Chalcones | nih.gov |

| Chalcones | Oxidative Cyclization | Aurones | researchgate.net |

| 5'-Bromo-2'-hydroxyacetophenone | Reaction with Hydrazides | Hydrazones / Metal Complexes | sigmaaldrich.comsaudijournals.com |

| 5'-Chloro-2'-hydroxy-4'-methylacetophenone | Cyclization of Chalcones | Pyrazolines, Chromenones | sigmaaldrich.com |

The use of this compound and its isomers can contribute to more efficient synthetic strategies. This is particularly evident in the adoption of green chemistry principles. For the synthesis of chalcones, researchers have successfully employed a grinding method, which is a solvent-free green synthesis technique. researchgate.net This approach not only simplifies the reaction procedure but also aligns with the goals of sustainable chemistry by minimizing waste and energy consumption. researchgate.net By providing a readily functionalized starting material, it can also streamline multi-step syntheses, potentially reducing the number of required steps to achieve a target molecule.

Intermediacy in Medicinal Chemistry Research

The scaffold of this compound is a recurring motif in the design and synthesis of new therapeutic agents. Its role as a key intermediate allows for the systematic development of molecules with potential biological activities.

The compound serves as a foundational element for creating a wide array of molecules that have been investigated for their pharmacological potential.

Anti-cancer and Anti-viral Agents: Derivatives such as aurones and other flavonoids synthesized from bromo-acetophenones have shown potential anti-cancer and anti-viral properties in preliminary studies. researchgate.net Furthermore, heterocyclic derivatives synthesized from related bromoacetophenones have demonstrated antitumor activity. mdpi.com

Antimicrobial Compounds: Hydrazones are a class of compounds known for their biological activities. mdpi.com Salicyloyl hydrazone derivatives and their metal complexes, synthesized from related hydroxyacetophenones, have been evaluated for their antimicrobial activities. saudijournals.com

Agents for Neurodegenerative Diseases: In the search for treatments for Alzheimer's disease, chalcones derived from substituted acetophenones have been developed as multifunctional agents. nih.gov

Spermicidal Agents: 5'-Bromo-2'-hydroxyacetophenone has been used as a ligand in the preparation of vanadocene(IV) complexes that exhibit potential spermicidal activity against human sperm. sigmaaldrich.com

| Bioactive Molecule Class | Synthesized From | Potential Activity | Reference |

| Aurones | Bromo-acetophenone derivatives | Anti-cancer, Anti-viral, Anti-inflammatory | researchgate.net |

| Heterocyclic Derivatives | Bromo-acetophenone derivatives | Antitumor | mdpi.com |

| Hydrazone Metal Complexes | Hydroxyacetophenone derivatives | Antimicrobial | saudijournals.com |

| Chalcones | Substituted acetophenones | Agents for Alzheimer's Disease | nih.gov |

| Vanadocene(IV) Complexes | 5'-Bromo-2'-hydroxyacetophenone | Spermicidal | sigmaaldrich.com |

A significant area of research for molecules derived from this scaffold is in the field of inflammation. While direct studies on this compound itself are limited, extensive research on closely related analogues provides strong evidence for its potential in anti-inflammatory drug discovery.

A related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, was found to inhibit the production of pro-inflammatory mediators. nih.gov It concentration-dependently suppressed the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Furthermore, it reduced the mRNA expression of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov Similarly, 2'-Hydroxy-5'-methoxyacetophenone, another analogue, was shown to attenuate the inflammatory response by suppressing the secretion of TNF-α and inhibiting iNOS and COX-2 protein levels. nih.gov The anti-inflammatory activity of these related compounds suggests that derivatives of this compound are promising candidates for the development of new anti-inflammatory agents.

Contributions to Biochemical Pathway Investigations

Substituted hydroxyacetophenones and their derivatives serve as valuable chemical probes for elucidating complex biochemical signaling pathways, particularly those involved in inflammation. By observing the effects of these compounds on cellular responses, researchers can map out the molecular mechanisms that govern pathological processes.

For example, the investigation into the anti-inflammatory action of 5-bromo-2-hydroxy-4-methyl-benzaldehyde revealed that its effects were mediated through the inactivation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov Specifically, it inhibited the phosphorylation of ERK and p38, which are key components of the MAPK pathway. nih.gov Similarly, studies with 2'-Hydroxy-5'-methoxyacetophenone demonstrated that it exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. nih.gov This was confirmed by showing a reduction in NF-κB DNA binding activity. nih.gov These findings highlight how compounds structurally related to this compound are instrumental in dissecting the intricate signaling cascades that underlie inflammation, offering insights into potential targets for therapeutic intervention.

Studies on Enzyme Inhibition Mechanisms

While direct studies on the enzyme inhibition mechanisms of this compound are not extensively documented, the broader class of molecules to which it belongs, namely hydroxyacetophenones and their derivatives like chalcones and Schiff bases, are well-established as potent enzyme inhibitors. The structural motifs present in this compound make it a prime candidate for the synthesis of compounds with potential therapeutic activities.

Chalcones, which can be synthesized from 2'-hydroxyacetophenones, are known to exhibit a wide range of biological activities, including the inhibition of key enzymes in disease pathways. For instance, chalcone (B49325) derivatives have been investigated as inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease. nih.gov The α,β-unsaturated ketone system in chalcones is a crucial feature for their interaction with biological targets. Furthermore, aurones, which are isomers of flavones and can be synthesized from chalcones derived from bromo-hydroxyacetophenones, have shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. researchgate.net The presence of a halogen substituent on the aromatic ring of these flavonoid derivatives is often correlated with enhanced anti-cancer activities. researchgate.net

The following table summarizes the potential enzyme targets for derivatives of hydroxyacetophenones:

| Derivative Class | Potential Enzyme Target | Therapeutic Area |

| Chalcones | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Chalcones | Butyrylcholinesterase (BuChE) | Alzheimer's Disease |

| Aurones (from Chalcones) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anti-cancer |

Probing Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to understanding biological processes and for the rational design of new drugs. This compound serves as a precursor for ligands that can coordinate with metal ions to form complexes, which in turn can interact with biological macromolecules like proteins and DNA.

Schiff bases derived from hydroxyacetophenones are particularly notable for their ability to form stable complexes with a variety of transition metals. These metal complexes have demonstrated a range of biological applications, indicating their interaction with biological systems. nih.govnih.gov For example, Schiff base complexes of manganese, iron, and chromium have been synthesized and studied for their anticancer and antimicrobial properties. nih.gov The interaction of these complexes with DNA has been investigated using techniques like gel electrophoresis and molecular docking, revealing that they can bind to DNA, potentially through an intercalation mechanism. nih.gov

A closely related compound, 5′-Bromo-2′-hydroxyacetophenone, has been used as a ligand in the preparation of vanadocene (vanadium(IV)) complexes. These complexes have been noted for their potential biological activities, highlighting the role of such ligands in forming bioactive metal complexes. sigmaaldrich.com The ability of these molecules to act as ligands is a direct consequence of the hydroxyl and carbonyl groups which can coordinate to a metal center.

| Ligand Type Derived from Hydroxyacetophenones | Metal Ions Used | Method of Interaction Study | Biological Target |

| Schiff Base | Mn(II), Fe(III), Cr(III) | Molecular Docking, Gel Electrophoresis | DNA |

| Hydroxyacetophenone | Vanadium(IV) | Not specified | Not specified, but shows biological activity |

Utility in Materials Science and Advanced Functional Materials

The reactivity of this compound also lends itself to applications in materials science, where it can be used as a building block for functional materials such as dyes, pigments, and polymers.

Azo dyes represent a significant class of synthetic colorants used in various industries. The synthesis of azo dyes typically involves the reaction of a diazonium salt with a coupling component, which is often a phenol (B47542) or an aniline (B41778) derivative. The phenolic nature of this compound makes it a suitable coupling component for the synthesis of novel azo dyes. mdpi.comresearchgate.net By reacting the diazonium salt of an aromatic amine with this compound, a new azo dye with specific chromatic properties can be created. The final color and properties of the dye would be influenced by the substituents on both the diazonium salt precursor and the acetophenone coupling component. mdpi.comresearchgate.net For instance, novel acid mono azo and mordant acid mono azo dyes have been synthesized using a similar compound, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, as the coupling component, yielding shades from pinkish blue to red on wool and silk fabrics. researchgate.net

In polymer chemistry, monomers with specific functional groups are required to build polymers with desired properties. Bromoacetophenone derivatives are valuable as starting monomers for the synthesis of certain types of polymers. Research has shown that bromoacetophenone derivatives can be used to synthesize artificial lignin (B12514952) polymers. researchgate.net Lignin is a complex polymer found in the cell walls of plants, and the β-O-4 linkage is its most abundant substructure. researchgate.net Synthetic lignin model polymers containing only the β-O-4 substructure have been created through the polycondensation of a brominated monomer, followed by reduction. researchgate.net This demonstrates the potential of compounds like this compound to serve as precursors for monomers in the synthesis of complex bio-inspired polymers.

There is currently a lack of specific research in the publicly available literature on the use of this compound in the development of light-responsive diblock copolymers.

Applications in Analytical Methodologies

Hydroxyacetophenones and their derivatives can also find utility in analytical chemistry, for example, as reagents for the detection and quantification of metal ions. The ability of these compounds to form colored complexes with metal ions can be exploited for spectrophotometric analysis.

A notable example is the use of a structurally similar compound, 5′-Chloro-2′-hydroxy-4′-methylacetophenone, in the development of an analytical method. sigmaaldrich.com This compound has been utilized as a complexing agent for the spectrophotometric determination of vanadium(V). sigmaaldrich.com The reaction between the ligand and the metal ion forms a colored complex, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion. This suggests that this compound could potentially be developed into a similar analytical reagent for the detection of specific metal ions.

Use as a Standard Reference Material

In the realm of analytical chemistry, the purity and stability of a compound are paramount for its use as a standard reference material. While specific certification of this compound as a standard reference material is not widely documented, the precedent set by other acetophenone derivatives suggests its strong potential in this capacity. sigmaaldrich.comaccustandard.com Certified reference materials (CRMs) are crucial for ensuring the accuracy and comparability of analytical measurements across different laboratories and methodologies.

The synthesis of high-purity this compound would be the first step towards its establishment as a CRM. Its solid, crystalline nature at room temperature contributes to its stability and ease of handling, which are desirable characteristics for a reference standard.

Table 1: Potential Applications as a Standard Reference Material

| Application Area | Purpose |

| Chromatography (GC, HPLC) | Peak identification and quantification of related compounds. |

| Spectroscopy (UV-Vis, IR, NMR) | Calibration of instruments and as a reference spectrum. |

| Method Validation | Assessing the accuracy and precision of new analytical methods. |

| Quality Control | Ensuring the consistency of industrial production batches. |

Calibration of Analytical Instruments and Validation of Methods

The calibration of analytical instruments is a fundamental requirement for obtaining reliable data. Substituted acetophenones are often used to create calibration curves, which are essential for quantitative analysis. researchgate.net The distinct spectroscopic and chromatographic properties of this compound make it a suitable candidate for such applications. For instance, in gas chromatography (GC) and high-performance liquid chromatography (HPLC), a known concentration of the compound can be used to establish a retention time and response factor. researchgate.net

Method validation is another critical process in analytical chemistry, ensuring that a new analytical procedure is fit for its intended purpose. The use of a well-characterized compound like this compound can aid in determining key validation parameters such as linearity, accuracy, precision, and limits of detection and quantification for methods aimed at analyzing brominated phenols or similar compounds. nih.govnih.gov The development of analytical methods for brominated phenols is of significant environmental interest, further highlighting the potential utility of this compound. europa.eu

Coordination Chemistry and Ligand Design with Metal Centers

The molecular structure of this compound, with its hydroxyl and carbonyl groups in proximity on the aromatic ring, makes it an excellent candidate for acting as a bidentate ligand in coordination chemistry. These functional groups can chelate to a metal center, forming stable complexes.

Formation of Metallocene Complexes

While direct synthesis of metallocene complexes with this compound is not extensively reported, the behavior of its isomer, 5'-Bromo-2'-hydroxyacetophenone, provides strong evidence for its potential. The isomer has been successfully used as a ligand in the preparation of tetrahedral metallocene complexes with vanadium(IV) (vanadocene). This suggests that this compound could similarly form stable complexes with various transition metals. The electronic properties of the ligand, influenced by the bromo and methyl substituents, would, in turn, affect the stability and reactivity of the resulting metallocene complex. The study of such complexes is a vibrant area of research, with applications in catalysis and materials science. researchgate.netacs.org

Table 2: Potential Metal Complexes with this compound as a Ligand

| Metal Center | Potential Geometry | Research Interest |

| Vanadium(IV) | Tetrahedral | Catalysis, Biological Activity |

| Chromium(III) | Octahedral | Magnetic Materials |

| Manganese(III) | Square Pyramidal | Redox Chemistry |

| Iron(III) | Octahedral | Bioinorganic Chemistry |

| VO(IV) | Square Pyramidal | Catalysis |

Supramolecular Chemistry Potential

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound make it a promising building block for the construction of complex supramolecular architectures.

Investigation of Non-covalent Interactions and Self-assembly

The hydroxyl group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. surrey.ac.uk This capability for hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined structures.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. nih.gov The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and robust supramolecular networks. surrey.ac.ukresearchgate.net The bromine atom can also participate in Br···π interactions, further stabilizing the self-assembled structures. rsc.org The investigation into how these various non-covalent forces cooperate in the solid state can provide valuable insights for the rational design of new materials with desired properties. rsc.org

Future Research Directions and Perspectives

Development of Novel Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For 5'-Bromo-2'-hydroxy-4'-methylacetophenone and its derivatives, future research will likely focus on "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous substances.

One promising avenue is the adoption of mechanochemistry, specifically solvent-free grinding techniques. Research on the synthesis of bromo-substituted chalcones has demonstrated that grinding reactants, such as a substituted 2-hydroxy acetophenone (B1666503) with an aldehyde and a solid base like barium hydroxide (B78521) or sodium hydroxide, can lead to high yields without the need for conventional solvents. researchgate.netrasayanjournal.co.in This method not only reduces solvent waste but can also shorten reaction times. researchgate.net The Claisen-Schmidt condensation, a key reaction for producing chalcones from acetophenones, has been successfully adapted to solvent-free conditions, indicating a viable green route for derivatives of this compound. rasayanjournal.co.inresearchgate.netresearchgate.net

Another key area is the use of recyclable and heterogeneous catalysts. researchgate.net Perfluorinated resin-sulfonic acid (Nafion-H), for instance, has been shown to be an efficient and reusable catalyst for one-pot syntheses involving substituted acetophenones. researchgate.net Future studies could explore similar solid acid catalysts for the bromination or subsequent reactions of 2'-hydroxy-4'-methylacetophenone (B1214744), simplifying product purification and catalyst recovery. The development of synthetic protocols using greener solvents like water or ethanol, often in combination with microwave or ultrasonic irradiation, also represents a significant research direction. researchgate.netinnovareacademics.in

Table 1: Comparison of Conventional vs. Potential Green Synthetic Methods for Acetophenone Derivatives

| Parameter | Conventional Synthesis | Green Synthesis (Projected) |

|---|---|---|

| Solvent | Often uses halogenated hydrocarbons or other volatile organic compounds (VOCs). google.comgoogle.com | Utilizes water, ethanol, or solvent-free (grinding) conditions. researchgate.netrasayanjournal.co.ininnovareacademics.in |

| Catalyst | May use stoichiometric amounts of corrosive acids or bases. | Employs recyclable, heterogeneous catalysts (e.g., Nafion-H) or non-toxic bases. researchgate.net |

| Energy | Typically requires prolonged heating under reflux. saudijournals.com | Can be enhanced by microwave or ultrasound, often proceeding at room temperature. rasayanjournal.co.in |

| Waste | Generates significant solvent and reagent waste, requiring complex workups. | Minimizes waste through atom economy and simplified purification. researchgate.net |

| Efficiency | Yields can be variable, sometimes requiring multi-step purifications. google.com | Often results in high yields and cleaner reaction profiles. researchgate.netresearchgate.net |

Advanced Mechanistic Studies of Reactions Involving this compound

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For this compound, advanced mechanistic studies can illuminate the intricate pathways of its formation and subsequent transformations.

Future research should employ modern kinetic analysis to dissect reaction pathways. For example, in nucleophilic aromatic substitution (SNAr) reactions, extensive kinetic investigations have revealed how different bases can lead to distinct reaction profiles, sometimes involving autocatalysis where a product influences the reaction rate. rsc.org Applying these techniques to reactions like the synthesis of amines from this compound could provide profound insights. rsc.org

The use of in situ monitoring techniques is another critical frontier. Real-time analysis using methods like Raman spectroscopy or synchrotron powder X-ray diffraction (PXRD) allows chemists to observe transient intermediates and solid-state transformations as they happen, particularly in mechanochemical reactions. nih.gov These methods could be used to study the Claisen-Schmidt condensation involving this compound under grinding conditions, identifying key cocrystal intermediates that precede the final product formation. nih.gov

Deuterium labeling studies are a powerful tool for tracing the path of atoms throughout a reaction. acs.org For instance, in the asymmetric transfer hydrogenation of imines derived from acetophenones, labeling experiments with deuterated reagents can pinpoint the origin of hydrogen atoms in the final product, clarifying the role of the catalyst and the reducing agent. acs.org Such experiments would be invaluable in understanding the precise mechanisms of reduction, oxidation, or substitution reactions involving the title compound.

Expansion of Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reactivity, complementing experimental work. Expanding the use of computational modeling for this compound can accelerate research and guide experimental design.